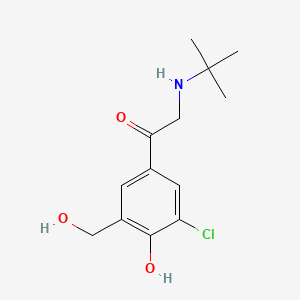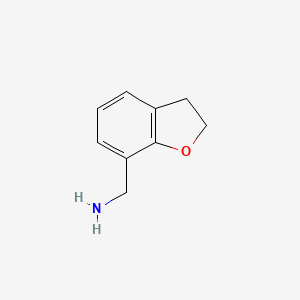
2,3-Dihydro-1-benzofuran-7-ylmethylamine
描述
2,3-Dihydro-1-benzofuran-7-ylmethylamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine typically involves the following steps:
Starting Material: The synthesis begins with benzofuran as the starting material.
Reduction Reaction: Benzofuran undergoes a reduction reaction to form 2,3-dihydrobenzofuran.
Amination Reaction: The resulting 2,3-dihydrobenzofuran is then subjected to an amination reaction to introduce the methylamine group at the 7-position, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2,3-Dihydro-1-benzofuran-7-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield benzofuran-7-carboxylic acid derivatives.
Reduction Products: Reduction can produce 2,3-dihydrobenzofuran derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted benzofurans.
科学研究应用
2,3-Dihydro-1-benzofuran-7-ylmethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
2,3-Dihydro-1-benzofuran-7-ylmethylamine is similar to other benzofuran derivatives, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine. it is unique in its structure and potential applications. The presence of the methylamine group at the 7-position distinguishes it from other benzofuran derivatives.
相似化合物的比较
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine
2,3-Dihydrobenzofuran-7-ylmethanamine
2,3-Dihydro-2,2-dimethyl-1-benzofuran-7-ylmethanamine
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLTDVDXCZARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634677 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-65-9 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
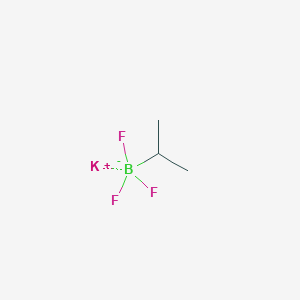
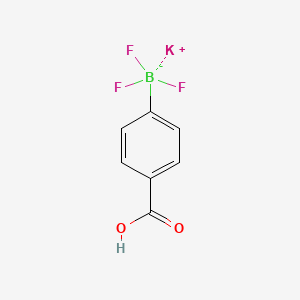
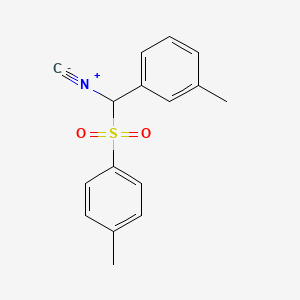
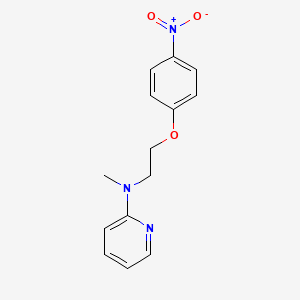


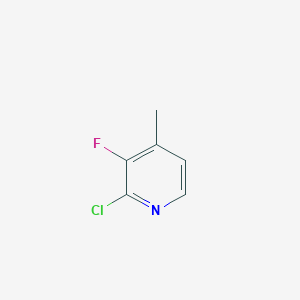
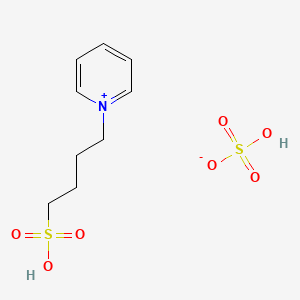
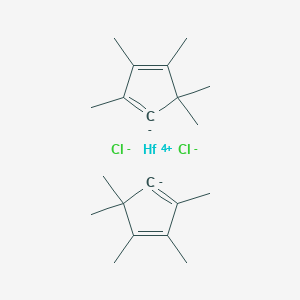

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
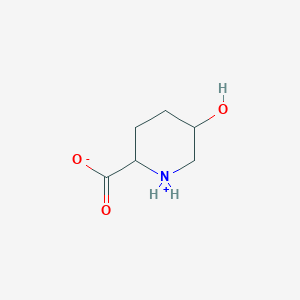
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
